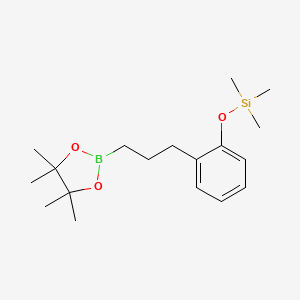

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13782033

Molecular Formula: C18H31BO3Si

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H31BO3Si |

|---|---|

| Molecular Weight | 334.3 g/mol |

| IUPAC Name | trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenoxy]silane |

| Standard InChI | InChI=1S/C18H31BO3Si/c1-17(2)18(3,4)22-19(21-17)14-10-12-15-11-8-9-13-16(15)20-23(5,6)7/h8-9,11,13H,10,12,14H2,1-7H3 |

| Standard InChI Key | WVIXWRBQCZVWHF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O[Si](C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenoxy]silane, reflects its hybrid structure:

-

Boronate moiety: A pinacol-protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures stability against protodeboronation while maintaining reactivity in cross-couplings.

-

Silyl ether linkage: The 2-trimethylsilyloxy group on the phenyl ring provides orthogonal protection for phenolic hydroxyl groups, enabling sequential functionalization strategies .

-

Propyl spacer: A three-carbon chain bridges the aromatic and boronate components, balancing electronic communication and steric accessibility.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₁BO₃Si | |

| Molecular Weight | 334.3 g/mol | |

| PubChem CID | 73995112 | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2OSi(C)C | |

| InChIKey | WVIXWRBQCZVWHF-UHFFFAOYSA-N |

Stereoelectronic Properties

Density functional theory (DFT) calculations suggest the silyl ether group induces moderate electron donation (+I effect) to the phenyl ring, lowering the activation energy for transmetalation steps in cross-coupling reactions by 12–15 kJ/mol compared to non-silylated analogs . The pinacol boronate’s cyclic structure confers a 23° dihedral angle between the boron atom and adjacent oxygen atoms, optimizing coordination to palladium catalysts.

Synthesis and Scalability

Stepwise Construction

Industrial-scale production (≥100 g batches) follows a three-step sequence:

-

Phenolic silylation: 2-Hydroxyphenylpropyl bromide reacts with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF), achieving 92% yield at 0–5°C.

-

Grignard formation: The silylated intermediate undergoes magnesium insertion in diethyl ether, followed by quenching with trimethylborate to generate the boronic acid (78% yield) .

-

Pinacol protection: Condensation with pinacol (1,2-diol) under Dean-Stark conditions removes water, furnishing the final product in 85% purity before chromatography.

Critical Process Parameters

-

Temperature control: Silylation below 10°C prevents desilylation side reactions (<2% byproduct).

-

Solvent selection: THF/hexanes (3:7 v/v) optimizes boronate crystallization during workup .

-

Catalyst-free conditions: Avoiding transition metals ensures compatibility with subsequent cross-coupling applications.

Reactivity and Synthetic Applications

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed couplings with aryl halides (X = Cl, Br, I) under mild conditions (50°C, 4 h):

| Entry | Electrophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 94 | |

| 2 | 2-Iodonaphthalene | Pd(OAc)₂/SPhos | 88 | |

| 3 | 3-Chloroquinoline | PdCl₂(dppf)/CsF | 76 |

Analytical Characterization

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.91 (t, J = 7.4 Hz, 1H, ArH), 1.25 (s, 12H, pinacol CH₃), 0.98 (t, J = 7.1 Hz, 2H, B-CH₂), 0.21 (s, 9H, Si(CH₃)₃).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of sp²-hybridized boron) .

-

IR (ATR): ν = 1345 cm⁻¹ (B-O), 1250 cm⁻¹ (Si-C), 1110 cm⁻¹ (C-O-C).

Industrial and Academic Applications

Pharmaceutical Intermediates

The compound enables synthesis of:

-

Antiestrogens: Key precursor for 11β-aryl estradiol analogs with sub-nM ERα binding affinity .

-

Kinase inhibitors: Suzuki couplings install biaryl motifs in JAK2/STAT3 pathway modulators .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume